5-(3-Aminopirrolidin-1-carbonil)pirrolidin-2-ona

Descripción general

Descripción

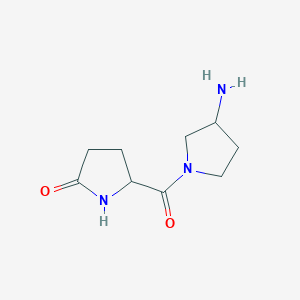

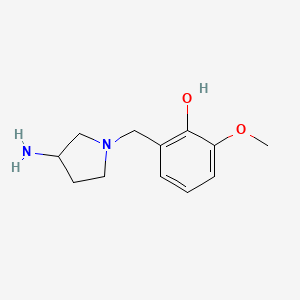

5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos

El anillo pirrolidina, un componente central del compuesto, se usa ampliamente en química medicinal para crear compuestos para tratar enfermedades humanas. Su naturaleza saturada permite la exploración eficiente del espacio farmacoforo debido a la hibridación sp³, lo que contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional . Esto lo convierte en un andamiaje invaluable para desarrollar nuevos compuestos biológicamente activos con selectividad de objetivo.

Modulación de la Actividad Biológica

Los factores estéricos influyen en gran medida en la actividad biológica de los compuestos. La relación estructura-actividad (SAR) de los derivados de pirrolidina, incluida la 5-(3-Aminopirrolidin-1-carbonil)pirrolidin-2-ona, se puede estudiar para comprender cómo los diferentes sustituyentes afectan la interacción de la molécula con los objetivos biológicos . Esto es crucial para diseñar candidatos a fármacos con perfiles biológicos deseados.

Agentes Antimicrobianos

Las pirrolidinonas, como nuestro compuesto de interés, exhiben una actividad antimicrobiana significativa. Sirven como andamiajes prometedores para diseñar poderosos agentes bioactivos contra varias infecciones . Esta aplicación es particularmente relevante en la búsqueda de nuevos antibióticos y agentes antifúngicos.

Investigación Anticancerígena

La porción pirrolidinona es esencial en el desarrollo de agentes anticancerígenos. Su presencia en las moléculas de fármacos puede inducir potentes efectos farmacéuticos, convirtiéndola en un actor clave en la síntesis de nuevos compuestos activos contra el cáncer .

Medicamentos Antiinflamatorios

Debido a sus características estructurales, los derivados de pirrolidinona se utilizan para crear fármacos antiinflamatorios. Su eficacia para reducir la inflamación los convierte en valiosos para el tratamiento de enfermedades inflamatorias crónicas .

Neurofarmacología

Los derivados de pirrolidinona han mostrado promesa en el tratamiento de trastornos neurológicos. Su papel en la síntesis de compuestos con propiedades antidepresivas y anticonvulsivas abre nuevas vías para tratar afecciones como la depresión y la epilepsia .

Síntesis Orgánica

Este compuesto también se utiliza en síntesis orgánica, sirviendo como un material versátil para crear una variedad de moléculas estructuralmente diversas. Su reactividad y estabilidad en diferentes condiciones lo convierten en una herramienta valiosa para los químicos sintéticos.

Catálisis

En el campo de la catálisis, la This compound se puede utilizar como bloque de construcción para catalizadores. Su estructura única puede contribuir al desarrollo de catalizadores que sean más selectivos, eficientes y respetuosos con el medio ambiente.

Mecanismo De Acción

Pyrrolidin-2-one and its derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . The presence of a pyrrolidin-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Propiedades

IUPAC Name |

5-(3-aminopyrrolidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-6-3-4-12(5-6)9(14)7-1-2-8(13)11-7/h6-7H,1-5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYYVWRFKHTZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)